GPX-150 hydrochloride
CAS No.: 236095-24-2
Cat. No.: VC0522553
Molecular Formula: C27H33ClN2O9
Molecular Weight: 565.02
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 236095-24-2 |
|---|---|
| Molecular Formula | C27H33ClN2O9 |
| Molecular Weight | 565.02 |
| IUPAC Name | (8R,10S)-10-(((2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-7,8,9,10-tetrahydrotetracen-5(12H)-one hydrchloride |
| Standard InChI | InChI=1S/C27H32N2O9.ClH/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29;/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17+,23-,27-;/m0./s1 |
| Standard InChI Key | QVPRMGHPBJJSRU-KMIOROQSSA-N |
| SMILES | O=C1C2=C(O)C(C[C@](CCO)(O)C[C@@H]3O[C@@H]4C[C@H](N)[C@@H](O)[C@H](C)O4)=C3C(O)=C2C(C5=C1C=CC=C5OC)=N.[H]Cl |
| Appearance | Solid powder |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O9.ClH |
| Molecular Weight | 565.012 Da |
| Stereochemistry | Absolute |
| Defined Stereocenters | 6/6 |
| E/Z Centers | 0 |
| Ionic Charge | 0 |
| InChIKey | QVPRMGHPBJJSRU-IGAJXZAQSA-N |
| Optical Activity | Unspecified |
This anthracycline compound maintains the core structural elements required for antineoplastic activity while incorporating modifications that affect its metabolic fate and tissue interactions .
Mechanism of Action
GPX-150 hydrochloride functions through a mechanism similar to other anthracyclines but with critical differences that explain its improved safety profile. Traditional anthracyclines like doxorubicin cause cardiotoxicity primarily through two pathways: the formation of reactive oxygen species (ROS) and the generation of cardiotoxic metabolites such as doxorubicinol .
Reduced Reactive Oxygen Species Formation
The structural modifications in GPX-150 significantly diminish the compound's propensity to generate reactive oxygen species in cardiac tissue. Reactive oxygen species are highly damaging to cardiomyocytes, which possess limited antioxidant capacity compared to other cell types. By reducing ROS formation, GPX-150 hydrochloride protects cardiac cells from oxidative damage that typically occurs during doxorubicin treatment .
Prevention of Cardiotoxic Metabolite Formation
A key advancement in GPX-150's design is its reduced conversion to cardiotoxic metabolites. Doxorubicin is metabolized in the body to doxorubicinol, which has been strongly linked to irreversible cardiotoxicity. GPX-150 hydrochloride has been engineered to resist this metabolic transformation, thereby preventing the accumulation of these harmful metabolites and preserving cardiac function even during extended treatment regimens .
Clinical Development
The clinical development of GPX-150 hydrochloride has progressed through multiple phases of investigation, with promising results demonstrating both efficacy and safety advantages.
Phase 1 Clinical Trials
Initial human studies of GPX-150 hydrochloride focused on safety, tolerability, and preliminary efficacy. These Phase 1 clinical trials yielded encouraging results, with no evidence of irreversible, cumulative dose-dependent cardiotoxicity observed among participants . This finding represented a significant advancement over conventional anthracyclines, which typically demonstrate predictable, dose-related cardiac damage that limits their therapeutic utility.
Phase 2 Clinical Trials
Following the successful Phase 1 investigation, GPX-150 hydrochloride advanced to Phase 2 trials specifically targeting patients with soft-tissue sarcoma. This trial has been completed and provided valuable insights into both the efficacy and safety profile of the compound in the target patient population .
The Phase 2 study confirmed the cardiac safety advantages observed in earlier trials. Most notably, no patients developed evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity—a stark contrast to the expected outcomes with traditional doxorubicin treatment, where dose-limiting cardiotoxicity frequently occurs and may manifest even years after treatment completion .
Regulatory Status
GPX-150 hydrochloride has received recognition from regulatory authorities for its potential in addressing unmet needs in cancer treatment, particularly for rare malignancies.
Orphan Drug Designation
The compound has been granted orphan drug status by the U.S. Food and Drug Administration (FDA) . This designation acknowledges the compound's potential in treating conditions that affect fewer than 200,000 people in the United States and provides development incentives including:
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Market exclusivity periods
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Tax credits for qualified clinical testing
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Exemption from FDA application fees
The orphan drug designation reflects the significant need for improved treatment options for patients with soft-tissue sarcomas, which represent a diverse group of relatively rare malignancies with limited therapeutic alternatives.
Future Directions and Clinical Implications
The development of GPX-150 hydrochloride represents a promising advance in anthracycline therapy that may expand treatment options for patients with soft-tissue sarcomas and potentially other malignancies traditionally treated with anthracyclines.
Ongoing Research Needs
Despite the promising results to date, several important questions remain regarding GPX-150 hydrochloride:
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Long-term efficacy compared to standard doxorubicin in various sarcoma subtypes
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Potential activity in other anthracycline-responsive malignancies
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Optimal dosing schedules and combination regimens
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Very long-term cardiac safety beyond the duration of completed clinical trials
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